4-(Methylsulfanylmethyl)oxane-4-carboxylic acid
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Overview
Description
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is a versatile chemical compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a methylsulfanylmethyl group and a carboxylic acid group at the 4-position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran with methylthiomethyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of tetrahydro-2H-pyran is replaced by the methylsulfanylmethyl group. The resulting intermediate is then oxidized to form the carboxylic acid group at the 4-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanylmethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in material science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid: Similar structure but with a methanesulfonyl group instead of a methylsulfanylmethyl group.
4-(Methylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a methylthio group instead of a methylsulfanylmethyl group.
Uniqueness
4-(Methylsulfanylmethyl)oxane-4-carboxylic acid is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical reactivity and properties compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-12-6-8(7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQJFNODGGBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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